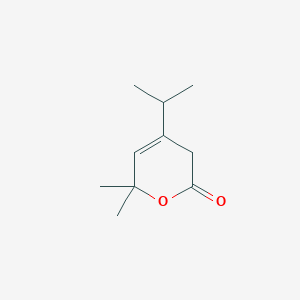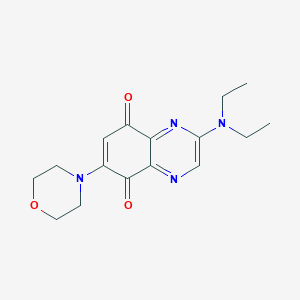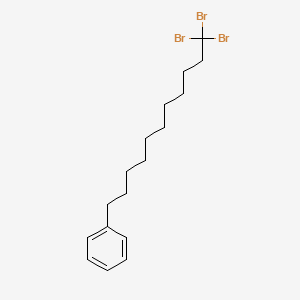
(11,11,11-Tribromoundecyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11,11,11-Tribromoundecyl)benzene is an organic compound with the molecular formula C17H25Br3 It consists of a benzene ring attached to an undecyl chain that is tribrominated at the terminal carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11,11,11-Tribromoundecyl)benzene typically involves the bromination of undecylbenzene. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually conducted under controlled conditions to ensure selective tribromination at the terminal carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(11,11,11-Tribromoundecyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophiles such as hydroxide (OH-) or amines (NH2-).
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The benzene ring can undergo oxidation to form phenolic compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Major Products
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Formation of undecylbenzene.
Oxidation: Formation of phenolic compounds or carboxylic acids.
Scientific Research Applications
(11,11,11-Tribromoundecyl)benzene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and surfactants.
Mechanism of Action
The mechanism of action of (11,11,11-Tribromoundecyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This can result in the modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(11,11,11-Trichloroundecyl)benzene: Similar structure but with chlorine atoms instead of bromine.
(11,11,11-Trifluoroundecyl)benzene: Similar structure but with fluorine atoms instead of bromine.
(11,11,11-Tribromohexyl)benzene: Similar structure but with a shorter hexyl chain.
Uniqueness
(11,11,11-Tribromoundecyl)benzene is unique due to the presence of three bromine atoms at the terminal carbon of the undecyl chain. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62973-50-6 |
|---|---|
Molecular Formula |
C17H25Br3 |
Molecular Weight |
469.1 g/mol |
IUPAC Name |
11,11,11-tribromoundecylbenzene |
InChI |
InChI=1S/C17H25Br3/c18-17(19,20)15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,1-6,8,11-12,15H2 |
InChI Key |
WYUHMNZNTIPCML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCC(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}piperidine](/img/structure/B14519419.png)
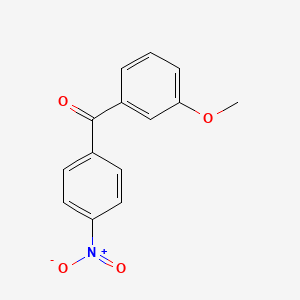
![1-[(4-Fluorophenyl)methyl]-4-hydroxy-3-nitroquinolin-2(1H)-one](/img/structure/B14519455.png)
![N~1~-Decyl-N~4~-[3-(dimethylamino)propyl]butanediamide](/img/structure/B14519460.png)
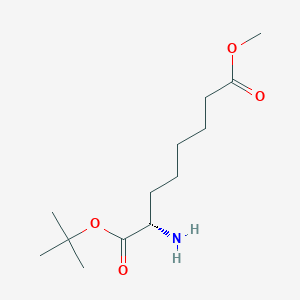

![2-{[(4-Nitroanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14519479.png)
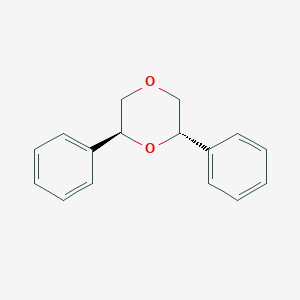
![3-Methoxy-7-methyl-5-phenyl-7H-indolo[2,3-C]isoquinoline](/img/structure/B14519495.png)
silane](/img/structure/B14519509.png)
